2-Bromo-5-phenyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-bromo-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9BrN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
LQXLOMLTUDALGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 5 Phenyl 1h Benzo D Imidazole and Its Analogs
Strategies for Benzimidazole (B57391) Ring Construction with Halogenation
The formation of the benzimidazole scaffold is a cornerstone of the synthesis. This can be achieved either by building the ring from precursors that already contain the halogen or by adding the halogen after the ring has been formed.
A prevalent and versatile method for constructing the benzimidazole ring is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or its derivative. beilstein-journals.orgsemanticscholar.org In the context of synthesizing 2-bromo-benzimidazoles, this can be approached in two ways: using a bromine-containing carbonyl compound or starting with a brominated o-phenylenediamine.
The reaction of an o-phenylenediamine with an aldehyde is a common pathway that typically proceeds via an initial condensation to form a Schiff base, which then undergoes cyclization and oxidation to yield the 2-substituted benzimidazole. nih.gov Various catalysts and oxidizing agents, including hydrogen peroxide, hypervalent iodine, and metal catalysts, have been employed to facilitate this transformation under mild conditions. nih.gov For instance, the condensation of o-phenylenediamines with aromatic aldehydes in the presence of H₂O₂ and HCl in acetonitrile can produce 2-arylbenzimidazoles in excellent yields. organic-chemistry.org
Alternatively, carboxylic acids can be used as the carbonyl precursor. The condensation of o-phenylenediamine with acids like 4-aminobenzoic acid at high temperatures in the presence of o-phosphoric acid is a known method for producing 2-substituted benzimidazoles. semanticscholar.org
An alternative to building the ring with a bromine atom already incorporated is the direct halogenation of a pre-formed benzimidazole scaffold. The C2 position of the benzimidazole ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used reagent for such transformations due to its ease of handling and selectivity compared to elemental bromine. masterorganicchemistry.com
NBS is effective for the bromination of electron-rich aromatic compounds, including various heterocycles. wikipedia.org The reaction, often known as the Wohl-Ziegler reaction when applied to allylic or benzylic positions, can also be applied to aromatic systems. wikipedia.orgkoreascience.kr For aromatic compounds, the reaction conditions can be tuned to achieve the desired substitution. For example, using NBS in a solvent like dimethylformamide (DMF) can provide high para-selectivity for electron-rich aromatics. wikipedia.org The bromination of a 5-phenyl-1H-benzimidazole intermediate with NBS would be a direct route to introduce the bromine atom at the desired C2 position.
Approaches for Introducing Phenyl Substituents at the 5-Position
The introduction of the phenyl group at the 5-position of the benzimidazole ring can be accomplished either by starting with a precursor that already contains this moiety or by attaching it to a pre-formed benzimidazole ring through cross-coupling reactions.
This "bottom-up" approach involves beginning the synthesis with an aniline derivative that is already substituted with a phenyl group at the position that will become the 5-position of the final benzimidazole. For example, the synthesis could start from 4-amino-3-nitrobiphenyl. This precursor contains the phenyl group in the correct position relative to the amine. The nitro group can then be reduced to an amine, yielding biphenyl-3,4-diamine. This substituted o-phenylenediamine serves as the direct precursor for the benzimidazole core.
This diamine can then undergo cyclization with a bromine-containing C1 source, or it can be cyclized with a non-halogenated C1 source (like formic acid or an aldehyde) to form 5-phenyl-1H-benzimidazole, which is subsequently brominated at the 2-position as described in section 2.1.2.
This "top-down" strategy involves first constructing a benzimidazole ring that is functionalized with a leaving group, typically a halogen, at the 5-position. This functionalized benzimidazole then serves as a substrate for a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. This approach is highly modular and allows for the introduction of a wide variety of aryl groups.
The Suzuki–Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. arkat-usa.org It involves the reaction of an organoboron compound (like phenylboronic acid) with an organic halide (like a bromo-substituted benzimidazole) in the presence of a palladium catalyst and a base. arkat-usa.orgmdpi.com
To synthesize 2-Bromo-5-phenyl-1H-benzo[d]imidazole using this method, a suitable starting material would be 2,5-dibromo-1H-benzimidazole. This intermediate can undergo a selective Suzuki–Miyaura coupling with phenylboronic acid. The reactivity difference between the C2-Br and C5-Br bonds can be exploited to achieve selective arylation at the 5-position. The reaction is typically carried out using a palladium catalyst such as Pd(OAc)₂ or PdCl₂, often with a phosphine ligand like SPhos, and a base such as K₂CO₃ or Cs₂CO₃ in a suitable solvent system. arkat-usa.orgresearchgate.net Microwave irradiation has been shown to accelerate these coupling reactions, leading to shorter reaction times and often improved yields. arkat-usa.orgresearchgate.net
A plausible mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the C-C coupled product and regenerate the catalyst. arkat-usa.org
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving benzimidazole scaffolds.
| Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂ (5 mol%) / SPhos (10 mol%) | Cs₂CO₃ | Dioxane | Microwave, 120 °C, 30-40 min | Good to Excellent | arkat-usa.org |
| Pd(OAc)₂ (1 mol%) / NHC precursor (1 mol%) | K₃PO₄·H₂O | t-BuOH | 30 °C, 24 h | Varies | mdpi.com |
| Pd(OAc)₂ | K₂CO₃ / KOH / Cs₂CO₃ | DMF/H₂O | Microwave, 60-100 °C, 5-10 min | High | researchgate.net |
Post-synthetic Arylation Strategies: Palladium-catalyzed Cross-Coupling Reactions
Buchwald–Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for N-arylation. wikipedia.orglibretexts.org The reaction facilitates the coupling of amines with aryl halides or pseudohalides. wikipedia.org
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled. nih.gov
For analogs of this compound, such as other bromo-substituted benzimidazoles, the Buchwald-Hartwig amination provides a versatile method for introducing a wide range of nitrogen-containing substituents at the C2 or other brominated positions. For instance, the coupling of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole derivatives with various anilines has been successfully achieved using palladium catalysts. nih.gov Similarly, unprotected bromoimidazoles and bromopyrazoles have been effectively coupled with aliphatic, aromatic, and heteroaromatic amines. nih.gov
The selection of an appropriate ligand is critical to the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, and N-heterocyclic carbenes (NHCs) have been shown to be highly effective in promoting the coupling of challenging substrates. organic-chemistry.orgtcichemicals.com
Table 1: Optimization of Buchwald-Hartwig Amination Conditions for a Model Substrate (Benzyl Protected Bromobenzimidazole with 4-(methylsulfonyl)aniline) researchgate.net
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | Cs₂CO₃ | Dioxane | 100 | 81 |
| 2 | RuPhos | Cs₂CO₃ | Dioxane | 100 | 75 |
| 3 | SPhos | Cs₂CO₃ | Dioxane | 100 | 68 |
| 4 | tBuXPhos | Cs₂CO₃ | Dioxane | 100 | 72 |
| 5 | XPhos | K₃PO₄ | Dioxane | 100 | 65 |
| 6 | XPhos | NaOtBu | Dioxane | 100 | 78 |
| 7 | XPhos | Cs₂CO₃ | Toluene | 100 | 70 |
Green Chemistry Principles and Sustainable Synthesis Approaches for Benzimidazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like benzimidazole derivatives to minimize environmental impact. researchgate.net These principles focus on the use of safer solvents, renewable starting materials, and energy-efficient processes, and the reduction of waste. researchgate.neteijppr.com
Traditional methods for benzimidazole synthesis often involve harsh reaction conditions, toxic reagents, and volatile organic solvents. niscpr.res.in In contrast, green chemistry approaches offer more environmentally benign alternatives. One common green strategy is the use of alternative reaction media, such as water or solvent-free conditions. For example, the synthesis of 2-substituted benzimidazoles has been achieved in high yields by the condensation of o-phenylenediamine and aldehydes in water. niscpr.res.in
The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green synthesis. Supported gold nanoparticles, for instance, have been shown to effectively catalyze the synthesis of 2-substituted benzimidazoles at ambient conditions. nih.gov Microwave-assisted synthesis has also emerged as a valuable green chemistry tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. The synthesis of various benzimidazole derivatives has been successfully carried out using microwave irradiation, often in the absence of a solvent or with a benign solvent.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing the need for purification of intermediates and minimizing solvent usage. niscpr.res.in
Table 2: Comparison of Conventional and Green Synthesis Methods for Benzimidazole Derivatives
| Method | Conditions | Advantages |
| Conventional | Reflux in organic solvents (e.g., ethanol, acetic acid) | Well-established |
| Microwave-assisted | Solvent-free or in green solvents (e.g., water, ethanol) | Reduced reaction times, higher yields, energy efficient |
| Catalysis with reusable catalysts | Supported metal nanoparticles (e.g., Au/TiO₂) in green solvents | Catalyst can be recovered and reused, mild reaction conditions nih.gov |
| Solvent-free synthesis | Grinding or heating reactants without a solvent | Reduced waste, simplified work-up |
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is a critical step in the development of any synthetic protocol to ensure high yields and purity of the target compound. For the synthesis of this compound and its analogs, key parameters that can be optimized include the choice of catalyst, solvent, base, temperature, and reaction time.
In the context of cross-coupling reactions like the Buchwald-Hartwig amination, a screening of different palladium catalysts, ligands, and bases is often necessary to identify the optimal combination for a specific substrate. researchgate.net For instance, in the synthesis of 2,5(6)-substituted benzimidazole derivatives, a systematic study of these parameters was conducted to maximize the yield of the desired aminated product. researchgate.net
The choice of solvent can also have a significant impact on the reaction outcome. Solvents are selected based on their ability to dissolve the reactants and catalysts, as well as their boiling point and compatibility with the reaction conditions. For the synthesis of 2-phenyl-1H-benzimidazole, various solvents were screened, with chloroform showing superior results in the presence of a specific nano-catalyst. researchgate.net
Temperature and reaction time are also crucial variables. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Therefore, it is important to find a balance to achieve a good yield in a reasonable amount of time without compromising the purity of the product. Optimization studies often involve running the reaction at different temperatures and monitoring the progress over time to determine the optimal conditions. beilstein-journals.org
Table 3: Optimization of Reaction Conditions for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole (Model Reaction) researchgate.net
| Entry | Catalyst Amount (mg) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | CHCl₃ | Reflux | 2 | 85 |
| 2 | 20 | CHCl₃ | Reflux | 1.5 | 95 |
| 3 | 30 | CHCl₃ | Reflux | 1.5 | 95 |
| 4 | 20 | CH₃CN | Reflux | 3 | 80 |
| 5 | 20 | EtOH | Reflux | 4 | 75 |
| 6 | 20 | H₂O | Reflux | 6 | 60 |
| 7 | 20 | CHCl₃ | Room Temp | 12 | 50 |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Phenyl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Analysis of Benzimidazole (B57391) Derivatives
One-dimensional NMR experiments are fundamental for identifying the types and numbers of different atoms in a molecule.
¹H NMR: This technique would identify all unique proton environments in 2-Bromo-5-phenyl-1H-benzo[d]imidazole. The spectrum would be expected to show distinct signals for the protons on the benzimidazole core and the pendant phenyl ring. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would reveal the electronic environment and neighboring protons for each signal. The integral of each peak would correspond to the number of protons it represents.
¹³C NMR: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms provide insight into their hybridization (sp², sp³) and electronic environment. For instance, the carbon atom attached to the bromine (C2) would be significantly shifted compared to other carbons in the imidazole (B134444) ring.
¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR would be invaluable for characterizing the imidazole ring. This technique would provide direct information about the electronic state of the two nitrogen atoms (N1 and N3), helping to confirm the benzimidazole structure.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is for illustrative purposes only, as experimental data is unavailable.)
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~142.0 |
| C4 | ~7.8 (d) | ~120.0 |
| C6 | ~7.5 (dd) | ~125.0 |
| C7 | ~7.4 (d) | ~115.0 |
| C1' | - | ~140.0 |
| C2'/C6' | ~7.6 (d) | ~127.0 |
| C3'/C5' | ~7.4 (t) | ~129.0 |
| C4' | ~7.3 (t) | ~128.0 |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Elucidating Atomic Connectivity and Proton/Carbon Resonances
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would be essential for assigning the protons on the phenyl ring and for confirming the relative positions of protons on the benzimidazole portion.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, allowing for unambiguous assignment of the carbon skeleton based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is critical for connecting different fragments of the molecule. For example, it would show correlations between the protons on the phenyl ring and the carbon atoms of the benzimidazole core, confirming the C5-phenyl linkage. It would also be instrumental in assigning quaternary (non-protonated) carbons.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₃H₉BrN₂). Furthermore, by analyzing the fragmentation pattern (the masses of the pieces the molecule breaks into in the mass spectrometer), one can deduce structural information and confirm the connectivity of the different parts of the molecule. The isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br) would be a key signature in the mass spectrum.
Hypothetical HRMS Data Table (Note: This table is for illustrative purposes only.)
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 272.9974 | N/A |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.
Hypothetical IR Data Table (Note: This table is for illustrative purposes only.)
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H stretch (imidazole) | ~3400-3200 (broad) |
| C-H stretch (aromatic) | ~3100-3000 |
| C=N stretch (imidazole) | ~1620 |
| C=C stretch (aromatic) | ~1600 and ~1450 |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the exact geometry and conformation of the molecule. Additionally, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking between the aromatic rings.
Reactivity and Derivatization Strategies of 2 Bromo 5 Phenyl 1h Benzo D Imidazole
Role of Bromine Atom as a Versatile Synthetic Handle for Further Functionalization
The bromine atom at the C2-position is the most reactive site for introducing molecular diversity. This C-Br bond is susceptible to both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, making it a cornerstone for synthetic modifications.
The C2 carbon of the benzimidazole (B57391) ring is electron-deficient and readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This provides a direct method for introducing new functional groups. For instance, reactions with amines or thiols can be used to synthesize 2-amino and 2-thioether benzimidazole derivatives, respectively. The reaction of 2-bromo-1-arylethanones with imidazole (B134444) has been studied computationally to understand the reaction mechanisms and reactivity. researchgate.netsemanticscholar.org
One-pot synthesis methods have been developed for producing 2-arylaminobenzimidazoles using a copper-catalyzed domino C-N cross-coupling reaction, which addresses the low reactivity of some bromo precursors. nih.gov The synthesis of bis-benzimidazoles has been achieved through the condensation of o-phenylenediamine (B120857) with aldehydes using sodium metabisulfite (B1197395) as an oxidizing agent. nih.gov
Table 1: Examples of Nucleophilic Substitution at the C2-Position
| Nucleophile | Reagent Example | Product Type |
| Amine | Alkyl/Aryl Amines | 2-Amino-benzimidazole |
| Thiol | Thiophenol | 2-(Phenylthio)-benzimidazole |
| Phenoxide | Substituted Phenols | 2-Phenoxy-benzimidazole |
The C2-bromo functionality is ideally suited for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the extension of the benzimidazole core to create complex, conjugated systems.
Sonogashira Coupling: This reaction couples the 2-bromobenzimidazole with terminal alkynes to form 2-alkynylbenzimidazoles. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org Copper-free versions have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgresearchgate.net
Heck Reaction: The Heck reaction allows for the arylation or vinylation of the C2-position by coupling with alkenes. researchgate.netrsc.org This method is valuable for synthesizing derivatives with extended π-systems.
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the 2-bromobenzimidazole with aryl or vinyl boronic acids or their esters. nih.gov It is widely used to introduce various aryl and heteroaryl substituents, creating biaryl structures.
Table 2: Common Cross-Coupling Reactions at the C2-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | C-C (sp-sp²) |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | C-C (alkenyl) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / Base | C-C (aryl-aryl) |
| Buchwald-Hartwig | Amine/Sulfonylaniline | Pd-catalyst / Ligand | C-N |
Reactivity of the Imidazole N-H for N-Alkylation and N-Arylation
The two nitrogen atoms of the benzimidazole ring possess acidic protons and can be readily functionalized through N-alkylation and N-arylation reactions. acs.orgnih.gov This is a critical step in the synthesis of many biologically active molecules, as substitution at the N-1 position can significantly influence their properties. nih.gov
N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction (see section 4.4). N-arylation can be accomplished using methods like the Chan-Lam coupling, which uses aryl boronic acids in the presence of a copper catalyst. nih.govorganic-chemistry.org
Functional Group Interconversions on the Phenyl Moiety
The 5-phenyl substituent offers another site for derivatization, although it is generally less reactive than the C2-position or the imidazole nitrogens. wikipedia.orglibretexts.org The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups. wikipedia.org The position of substitution (ortho, meta, or para) on the phenyl ring is directed by the existing benzimidazole group. wikipedia.orgtaylorandfrancis.com
These newly introduced functional groups can then be further transformed. For example, a nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions. youtube.com This strategy of functional group interconversion significantly expands the range of accessible derivatives. youtube.com
Regioselectivity and Stereoselectivity Considerations in Advanced Derivatization
When derivatizing 2-Bromo-5-phenyl-1H-benzo[d]imidazole, controlling selectivity is crucial.
Regioselectivity: In N-alkylation reactions, the substituent can add to either the N-1 or N-3 position, leading to two different regioisomers. The outcome is influenced by both steric and electronic factors of the substituents on the benzimidazole ring and the nature of the alkylating agent and reaction conditions. beilstein-journals.orgbeilstein-journals.org For instance, bulky substituents at adjacent positions may favor alkylation at the less sterically hindered nitrogen. nih.gov In some cases, specific conditions, such as the use of sodium hydride in THF, have been shown to favor N-1 alkylation. beilstein-journals.org
Stereoselectivity: If chiral centers are introduced during derivatization, controlling the stereochemistry becomes important. For example, in reactions involving the addition of nucleophiles to prochiral centers created on a side chain, the use of chiral catalysts or auxiliaries can lead to the preferential formation of one enantiomer or diastereomer. acs.org While the core benzimidazole is planar, derivatization can introduce stereogenic centers, and controlling their configuration is a key aspect of advanced synthetic strategies. acs.org
Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Phenyl 1h Benzo D Imidazole
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and energetics of molecules. For 2-Bromo-5-phenyl-1H-benzo[d]imidazole, DFT calculations would be pivotal in elucidating its fundamental chemical characteristics.
Researchers would typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for all other computational analyses.
From this stable geometry, a wealth of information can be derived. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites, crucial for predicting how the molecule will interact with other chemical species. Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
These calculations can also predict thermodynamic properties like enthalpy, Gibbs free energy, and entropy, which are vital for understanding the stability of the molecule and the feasibility of its synthesis or potential reactions. By mapping the potential energy surface, DFT can also be used to model reaction mechanisms, identifying transition states and calculating activation energies for processes such as electrophilic substitution or palladium-catalyzed cross-coupling reactions, which are common for bromo-aromatic compounds.
Table 1: Exemplary DFT-Calculated Properties for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures polarity and influences intermolecular forces |
| Total Energy | -1850 Hartree | Ground state energy of the optimized geometry |
Note: The values in this table are hypothetical examples based on typical results for similar benzimidazole (B57391) derivatives and serve to illustrate the data generated from DFT studies.
Molecular Docking and Dynamics Simulations for Predicting Ligand-Target Interactions
Given the prevalence of the benzimidazole scaffold in medicinal chemistry, molecular docking and dynamics simulations are critical tools for evaluating the potential of this compound as a therapeutic agent.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method involves placing the 3D structure of the compound into the binding site of a biologically relevant macromolecule, such as an enzyme or receptor. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). For this compound, potential targets could include kinases, DNA gyrase, or viral proteins, which are known to be inhibited by other benzimidazole derivatives. The docking analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. The bromine and phenyl substituents would be of particular interest, as they significantly influence the molecule's size, shape, and electronic properties, thereby affecting its binding mode.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study cannot be built on a single compound, this compound could be included in a dataset of related benzimidazoles to develop such a model.
Pharmacophore modeling is a complementary approach that focuses on the 3D arrangement of essential chemical features required for biological activity. A pharmacophore model is generated by aligning a set of active molecules and identifying common features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. For this compound, a potential pharmacophore model might include the imidazole (B134444) nitrogen as a hydrogen bond acceptor, the phenyl group as a hydrophobic feature, and the benzimidazole ring system as an aromatic feature. This model serves as a 3D query to screen virtual libraries for new compounds with different core structures but the same essential features, or to guide the modification of the existing scaffold to enhance activity.
Prediction and Interpretation of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations are highly effective in predicting and helping to interpret various spectroscopic data, which is essential for the structural confirmation of newly synthesized compounds.
For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis absorption spectra. The vibrational frequencies from a DFT calculation correspond to the peaks in an IR spectrum, which helps in assigning the observed experimental bands to specific molecular vibrations, such as N-H stretching, C=N stretching, or C-Br stretching.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts, when compared to experimental data, provide unambiguous confirmation of the molecular structure. Discrepancies between calculated and experimental shifts can often point to specific conformational or solvent effects.
The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. This analysis helps to understand the electronic nature of the molecule and how its structure influences its color and photophysical properties.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Corresponding Structural Moiety |
| IR | ~3400 cm⁻¹ | N-H stretch of imidazole |
| IR | ~1620 cm⁻¹ | C=N stretch of imidazole |
| IR | ~650 cm⁻¹ | C-Br stretch |
| ¹H NMR | ~7.5-8.0 ppm | Aromatic protons on benzimidazole and phenyl rings |
| ¹³C NMR | ~115 ppm | Carbon atom bearing the bromine (C2) |
| UV-Vis | ~290 nm | π → π* transition of the conjugated system |
Note: The values in this table are representative predictions based on quantum chemical calculations for similar aromatic heterocyclic compounds and are intended for illustrative purposes.
Conclusion and Future Directions in 2 Bromo 5 Phenyl 1h Benzo D Imidazole Research
Summary of Key Research Findings and Methodological Advancements
Research into benzimidazole (B57391) derivatives has unveiled a broad spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents, among others. nih.govnih.gov The core benzimidazole structure serves as a crucial pharmacophore, and substitutions at various positions on the bicyclic ring system significantly influence the compound's biological profile. researchgate.netarabjchem.org For instance, 2-substituted benzimidazoles are noted for their potential as anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines. arabjchem.orgarabjchem.org
Methodological advancements have played a pivotal role in accelerating benzimidazole research. The development of novel synthetic strategies, including microwave-assisted synthesis, green chemistry approaches, and solid-phase techniques, has enabled more efficient and environmentally friendly production of benzimidazole derivatives. ijpsjournal.comresearchgate.net One-pot synthesis procedures have also been developed, streamlining the creation of complex benzimidazole-containing molecules. wikipedia.orgrsc.org These advancements facilitate the exploration of structure-activity relationships (SAR) by allowing for the rapid generation of diverse compound libraries. ijpsjournal.comresearchgate.net
Emerging Research Avenues and Untapped Potentials within the Benzimidazole Class
The future of benzimidazole research is ripe with possibilities. One promising avenue is the development of benzimidazole-based compounds for targeted cancer therapy. nih.gov Researchers are exploring their role as topoisomerase inhibitors, DNA intercalating agents, and inhibitors of various protein kinases. nih.gov The unique structural features of benzimidazoles make them ideal scaffolds for designing drugs that can selectively target cancer cells, potentially leading to therapies with improved efficacy and reduced side effects. nih.gov
Furthermore, the antimicrobial properties of benzimidazoles continue to be an area of significant interest, particularly in the face of rising antibiotic resistance. impactfactor.orgarabjchem.org Novel benzimidazole derivatives are being investigated for their activity against a range of bacterial and fungal pathogens. ijpsjournal.comarabjchem.org The potential for developing new classes of antimicrobial agents from this chemical family is a key focus of ongoing research.
Another emerging area is the application of benzimidazoles in nanotechnology for drug delivery systems and in the development of personalized medicine. researchgate.net The ability to functionalize the benzimidazole core allows for the attachment of targeting moieties or for encapsulation into nanoparticles, offering new ways to enhance the therapeutic index of these compounds.
Interdisciplinary Contributions and Broader Impact on Chemical Sciences
The study of 2-Bromo-5-phenyl-1H-benzo[d]imidazole and its relatives extends beyond medicinal chemistry, making significant contributions to the broader chemical sciences. The synthesis and functionalization of these molecules drive innovation in organic synthesis, requiring the development of new reagents and reaction conditions. For example, the synthesis of related compounds has utilized copper-catalyzed reactions and various coupling methodologies, expanding the toolkit of synthetic chemists. wikipedia.org
Moreover, the investigation of the photophysical properties of some benzimidazole derivatives opens up applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging. rsc.org The rich and varied chemistry of the benzimidazole scaffold ensures its continued importance as a versatile building block in the creation of functional molecules with a wide range of applications. nih.govrsc.org The ongoing exploration of this compound class is expected to lead to further breakthroughs in both medicine and materials science. nih.gov
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-5-phenyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis of brominated benzo[d]imidazole derivatives typically involves condensation of substituted o-phenylenediamines with aldehydes or ketones under acidic or catalytic conditions. For 2-Bromo-5-phenyl derivatives, a two-step approach is often employed:
Core Formation : React 4-bromo-1,2-diaminobenzene with benzaldehyde derivatives under reflux in polar solvents (e.g., ethanol) with acetic acid as a catalyst.
Bromination : Introduce bromine at the desired position via electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki coupling for aryl halides).
Key optimization factors include:
- Catalyst Selection : Nano-montmorillonite clay enables solvent-free synthesis at room temperature, achieving yields >80% .
- Temperature Control : Excessive heat (>120°C) may lead to debromination; optimal yields are observed at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts, as evidenced by distinct Rf values (e.g., Rf = 0.65–0.83 for brominated analogs) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation and purity assessment:
- FTIR : Confirms the presence of C=N (1617–1618 cm⁻¹), aromatic C-C (1455–1513 cm⁻¹), and C-Br (590–592 cm⁻¹) stretches .
- NMR :
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 286.01 for C₁₄H₁₁BrN₂) confirm molecular formula .
- X-ray Crystallography : Resolves dihedral angles (e.g., 61.73° between imidazole and phenyl rings) and planar deviations (<0.0258 Å) .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) using B3LYP/6-31G* basis sets provides insights into:
- Electron Density Distribution : Bromine’s electron-withdrawing effect reduces HOMO density on the imidazole ring, lowering nucleophilic reactivity .
- Reactivity Sites : Fukui indices identify C5 (adjacent to bromine) as the most electrophilic center, aligning with experimental bromination patterns .
- Non-Covalent Interactions : Reduced density gradient (RDG) analysis reveals weak C-H···π interactions between phenyl and imidazole moieties, influencing crystal packing .
Validation : Compare computed IR/NMR spectra with experimental data to refine functional/basis set choices. For example, B3LYP/6-31G* accurately predicts C=N stretching frequencies within ±10 cm⁻¹ .
Q. What strategies resolve discrepancies in biological activity data among structurally similar brominated benzo[d]imidazole derivatives?
Methodological Answer: Contradictions in bioactivity often arise from subtle structural variations or assay conditions. A systematic approach includes:
- SAR Analysis : Compare substituent effects (e.g., 5-bromo vs. 4-bromo substitution). For instance, 5-Bromo derivatives (e.g., Sb30) show higher EGFR inhibition (IC₅₀ = 4.6 nM) than 4-Bromo analogs due to improved hydrophobic pocket fitting .
- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates binding poses. TRPV1 antagonists like mavatrep (4) exhibit stronger van der Waals interactions with Tyr511 and Ser512 residues when bromine occupies position 2 .
- ADMET Profiling : Use SwissADME or ADMETLab to correlate logP values (>3.5) with reduced aqueous solubility, explaining variability in in vitro/in vivo efficacy .
Q. How does bromine substitution at position 2 influence the compound’s binding affinity to molecular targets like EGFR or TRPV1?
Methodological Answer: Bromine’s steric and electronic effects modulate target interactions:
- EGFR Inhibition : 2-Bromo substitution enhances π-π stacking with Phe723 in EGFR’s ATP-binding pocket, while the bromine’s hydrophobic volume improves complementarity with Leu820 .
- TRPV1 Antagonism : In mavatrep, bromine at position 2 stabilizes a cis-configuration with the vinyl tail, optimizing interactions with TRPV1’s capsaicin-binding site (ΔG = −9.2 kcal/mol) .
- Selectivity : Bromine’s size reduces off-target binding to COX-2, as shown in molecular dynamics simulations (RMSD <1.5 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
